Reversible LSD1 Inhibition with Nanomolar Potency
Derivatives of 1H-pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride act as selective and reversible LSD1 inhibitors with nanomolar enzymatic IC50 values [1]. In a head-to-head comparison, the optimized compound 23e demonstrated a favorable oral PK profile and suppressed tumor growth in an AML xenograft model, while maintaining a reversible inhibition mechanism that distinguishes it from irreversible LSD1 inhibitors like tranylcypromine-based compounds [1].
| Evidence Dimension | LSD1 enzymatic inhibition (IC50) and reversibility of inhibition |
|---|---|
| Target Compound Data | Multiple derivatives with nanomolar IC50 values; reversible inhibition [1] |
| Comparator Or Baseline | Tranylcypromine-based irreversible LSD1 inhibitors |
| Quantified Difference | Reversible inhibition vs. irreversible inhibition |
| Conditions | Biochemical LSD1 demethylation assay |
Why This Matters
The reversible inhibition mechanism is crucial for avoiding long-term epigenetic side effects, making this scaffold a safer and more versatile starting point for therapeutic development.
- [1] Jiang, H., et al. (2024). Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. Journal of Medicinal Chemistry, 67(24), 22080-22103. https://doi.org/10.1021/acs.jmedchem.4c02017 View Source
